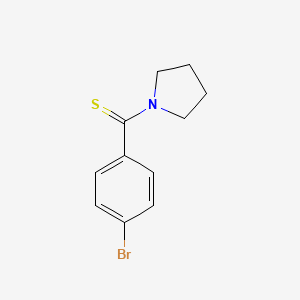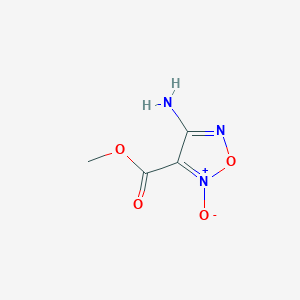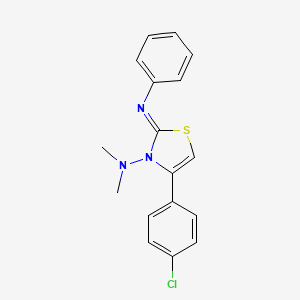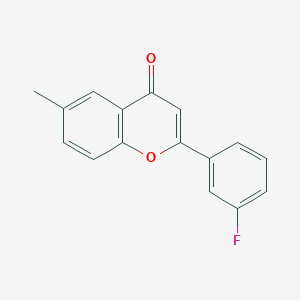
(4-Bromo-phenyl)-pyrrolidin-1-yl-methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-bromobenzenecarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE typically involves the reaction of pyrrolidine with 4-bromobenzenecarbothioyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-CHLOROBENZENECARBOTHIOYL)PYRROLIDINE
- 1-(4-FLUOROBENZENECARBOTHIOYL)PYRROLIDINE
- 1-(4-METHYLBENZENECARBOTHIOYL)PYRROLIDINE
Comparison: 1-(4-BROMOBENZENECARBOTHIOYL)PYRROLIDINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H12BrNS |
|---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C11H12BrNS/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI Key |
NHCXKWVIRCQOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)Br |
solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11516672.png)
![8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11516673.png)

methyl 2-nitrobenzoate](/img/structure/B11516691.png)
![1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11516696.png)
![3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516709.png)
![2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516710.png)
![8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11516714.png)
![1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B11516716.png)
![({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B11516718.png)
![(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11516721.png)



